8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxo-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinoline-13-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-14-8-4-3-7-13(14)15(18(21)22)16-12-6-2-1-5-11(12)9-10-19(16)17/h1-8,15-16H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYKCAPMIMICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the carboxylic acid group and the oxo functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, reduction may produce hydroxylated compounds, and substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid as an anticancer agent. Its mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
- Combination Therapies : Research indicates that when used in combination with other inhibitors (e.g., PI3K inhibitors), this compound may enhance therapeutic efficacy. For instance, combining it with Bcl-2 inhibitors has shown synergistic effects in reducing cancer cell viability more effectively than monotherapy approaches .
Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies. By modifying its structure, researchers can explore how changes affect biological activity and pharmacokinetics. This is crucial for optimizing drug candidates to improve efficacy and reduce side effects .
Isosteric Variations
The carboxylic acid moiety can be replaced with various isosteres to study their effects on drug performance. For example, substituting the carboxylic acid with tetrazole or sulfonamide groups can significantly alter the compound's pharmacological properties while maintaining similar biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Tetrahydroisoquinoline Derivatives
The compound belongs to the tetrahydroisoquinoline alkaloid family. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects: Corydaline (2,3,9,10-tetramethoxy) exhibits broad pharmacological activity due to methoxy groups enhancing lipophilicity and membrane permeability . The target compound lacks methoxy groups but includes a carboxylic acid, which may improve aqueous solubility and enable hydrogen bonding in receptor interactions .
Synthetic Accessibility :
- The target compound and its dimethoxy variant () are synthesized via multi-step routes involving Pictet–Spengler cyclization and functional group interconversion .
- Corydaline and D-tetrahydrocorypalmine are naturally occurring or semi-synthetic, requiring isolation from Corydalis species or stereoselective synthesis .
Biological Activity :
Research and Development Implications
- Drug Design : The carboxylic acid moiety in the target compound offers a handle for derivatization (e.g., esterification, amidation) to optimize pharmacokinetics .
- Natural vs. Synthetic : Natural derivatives like Corydaline have established therapeutic profiles, while synthetic variants enable tailored receptor targeting .
Biological Activity
8-Oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, drawing from diverse research sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 293.33 g/mol. Its structure features multiple fused rings and functional groups that contribute to its unique chemical reactivity and biological activity. The compound is classified under isoquinoline derivatives, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.33 g/mol |
| CAS Number | 1119452-84-4 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antibacterial Activity
In one study, derivatives of 8-HQ were tested against pathogenic bacteria prevalent in hospital environments. The results showed that certain derivatives had high antibacterial efficacy with low cytotoxicity to human cells at concentrations up to 200 µM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It appears to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cytotoxicity against Cancer Cells
A hybrid compound derived from 8-HQ was screened for cytotoxicity against HeLa cells (cervical cancer) and showed no toxicity at concentrations tested (0–200 µM). This suggests a potential therapeutic window for further development .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of metalloproteins or influence cellular signaling pathways related to apoptosis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Isoquinoline Core : Initial synthesis often starts with the formation of the isoquinoline structure.
- Introduction of Functional Groups : Subsequent steps introduce the carboxylic acid and oxo groups through various chemical reactions that may require strong acids or bases.
- Optimization for Yield : Industrial methods focus on maximizing yield and purity while minimizing environmental impact using techniques like continuous flow chemistry.
Table 2: Synthetic Steps Overview
| Step | Description |
|---|---|
| Step 1: Core Formation | Synthesis of isoquinoline structure |
| Step 2: Functionalization | Introduction of carboxylic acid and oxo groups |
| Step 3: Yield Optimization | Use of green chemistry techniques |
Applications in Medicine and Industry
Given its promising biological activities, this compound has potential applications in:
- Pharmaceuticals : Development of new drugs targeting bacterial infections and cancer.
- Material Science : Use as a building block in organic electronics due to its unique electronic properties.
Q & A
Q. What spectroscopic methods are most effective for confirming the structural identity of 8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving the aromatic and aliphatic proton environments in the fused isoquinoline system. For example, -NMR can differentiate between equatorial and axial protons in the tetrahydro ring system (δ 1.5–3.0 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO with MW 325.36) . X-ray crystallography is definitive for resolving stereochemical ambiguities, as seen in related compounds like (13aR)-3,10-dimethoxy derivatives .
Q. What are the foundational synthetic routes for this compound, and what are their key challenges?
- Methodological Answer : A common approach involves Pictet-Spengler cyclization between substituted aldehydes and tetrahydroisoquinoline precursors. For instance, aldehyde 1a (41.3 mg, 0.25 mmol) reacting with 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (119.7 mg, 0.5 mmol) under acidic conditions yields intermediates, followed by oxidation to introduce the 8-oxo group . Key challenges include optimizing reaction time and temperature to avoid over-oxidation and controlling regioselectivity during cyclization. Silica gel chromatography (hexanes/EtOAc gradient) is critical for purification, with typical yields around 40% .
Advanced Research Questions
Q. How can diastereomeric ratios be improved during synthesis, and what analytical techniques validate stereochemical outcomes?
- Methodological Answer : Diastereoselectivity can be enhanced using chiral auxiliaries or asymmetric catalysis. For example, modifying the aldehyde’s electronic properties (e.g., electron-withdrawing groups) or employing Lewis acids like BF-OEt can influence transition-state geometry . Chiral HPLC or NMR analysis of diastereomers (e.g., using Mosher’s esters) confirms stereochemistry. X-ray crystallography, as applied to (13aR)-configured derivatives, provides unambiguous stereochemical assignment .
Q. How does solvent polarity affect the stability of 8-oxo-5,8,13,13a-tetrahydroisoquinoline derivatives, and what implications does this have for bioactivity assays?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the keto-enol tautomer of the 8-oxo group, which may influence receptor binding in vitro. Stability studies in ethanol or aqueous buffers (pH 7.4) should include UV-Vis monitoring (λ~270 nm for conjugated systems) and LC-MS to track degradation products . For bioassays, solvent exchange via nitrogen evaporation (to avoid oxidation) into biocompatible solvents like PBS is recommended .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against homology models of target enzymes (e.g., monoamine oxidases) can predict binding affinities. Density Functional Theory (DFT) calculations assess the energy profile of tautomeric forms, while ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and cytochrome P450 interactions. Validation requires correlation with in vitro microsomal stability assays .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. lower values in similar protocols)?
- Methodological Answer : Variations may arise from differences in reaction scale, purity of starting materials, or chromatographic resolution. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). For example, doubling the equivalents of tetrahydroisoquinoline (2.0 equiv vs. 1.0 equiv) improves yield by reducing side reactions . Reproducibility requires strict control of anhydrous conditions and inert atmospheres.
Q. Why do NMR spectra of this compound vary across studies, and how can these differences be resolved?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl) and tautomerism (8-oxo vs. enol forms) cause spectral variability. Standardizing solvent systems and temperature (e.g., 298 K) minimizes artifacts. For unresolved peaks, 2D NMR techniques (COSY, HSQC) map coupling networks, while variable-temperature NMR can identify dynamic processes like ring inversion .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Methodological Answer : Cell-free enzymatic assays (e.g., fluorescence-based inhibition of acetylcholinesterase) provide high-throughput screening. Positive controls (e.g., galantamine) and negative controls (DMSO vehicle) are essential. For cell-based assays (e.g., neuroprotection models), ensure cytotoxicity is assessed via MTT or LDH release assays. Dose-response curves (1–100 µM) should account for solvent toxicity limits .
Q. How can researchers mitigate oxidation of the 8-oxo group during long-term storage?
- Methodological Answer : Store lyophilized samples at -80°C under argon, avoiding light exposure. For solutions, use antioxidants like BHT (0.01% w/v) in ethanol or DMSO. Periodic LC-MS analysis (e.g., monthly) monitors degradation, with thresholds set at <5% impurity over 12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
